
7,7-dimethyl-3-((6-(methylamino)pyridin-2-yl)ethynyl)-7,8-dihydroquinolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-dimetil-3-((6-(metilamino)piridin-2-il)etinil)-7,8-dihidroquinolin-5(6H)-ona es un compuesto orgánico complejo con una estructura única que combina un núcleo de quinolina con una porción de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7,7-dimetil-3-((6-(metilamino)piridin-2-il)etinil)-7,8-dihidroquinolin-5(6H)-ona típicamente implica múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:
Formación del núcleo de quinolina: Esto se puede lograr a través de una reacción de Pfitzinger, donde una isatina reacciona con una cetona en presencia de una base.
Introducción de la porción de piridina: Este paso implica el acoplamiento del núcleo de quinolina con un derivado de piridina, a menudo utilizando reacciones de acoplamiento cruzado catalizadas por paladio como el acoplamiento de Sonogashira.
Modificaciones finales: Los pasos finales pueden incluir metilación y otras modificaciones de grupos funcionales para lograr el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo y otras técnicas avanzadas para optimizar el proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
7,7-dimetil-3-((6-(metilamino)piridin-2-il)etinil)-7,8-dihidroquinolin-5(6H)-ona puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, potencialmente modificando su reactividad y propiedades.
Sustitución: El compuesto puede experimentar reacciones de sustitución, donde un grupo funcional se reemplaza por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como borohidruro de sodio e hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o nucleófilos bajo diversas condiciones.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción podría producir análogos más saturados.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede servir como una sonda o ligando en estudios biológicos, particularmente en la investigación de interacciones enzimáticas y unión a receptores.
Medicina: La estructura única del compuesto lo convierte en un candidato para el desarrollo de fármacos, particularmente en la orientación de vías biológicas específicas.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como fluorescencia o conductividad.
Mecanismo De Acción
El mecanismo de acción de 7,7-dimetil-3-((6-(metilamino)piridin-2-il)etinil)-7,8-dihidroquinolin-5(6H)-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, donde el compuesto puede unirse y modular su actividad. Las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de quinolina: Compuestos con un núcleo de quinolina similar pero diferentes sustituyentes.
Derivados de piridina: Compuestos con una porción de piridina y varios grupos funcionales.
Unicidad
Lo que diferencia a 7,7-dimetil-3-((6-(metilamino)piridin-2-il)etinil)-7,8-dihidroquinolin-5(6H)-ona es su combinación de un núcleo de quinolina con una porción de piridina, junto con grupos funcionales específicos que confieren reactividad y propiedades únicas.
Propiedades
Fórmula molecular |
C19H19N3O |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
7,7-dimethyl-3-[2-[6-(methylamino)pyridin-2-yl]ethynyl]-6,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C19H19N3O/c1-19(2)10-16-15(17(23)11-19)9-13(12-21-16)7-8-14-5-4-6-18(20-3)22-14/h4-6,9,12H,10-11H2,1-3H3,(H,20,22) |
Clave InChI |
MOOHITIASKIXGN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=C(C=N2)C#CC3=NC(=CC=C3)NC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

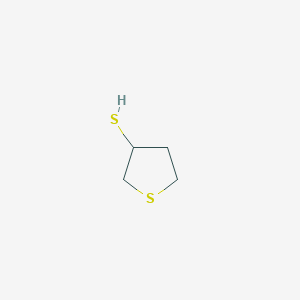
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
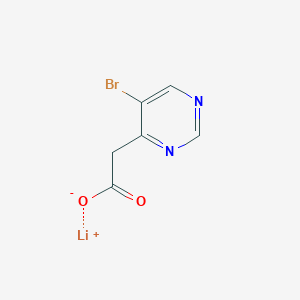
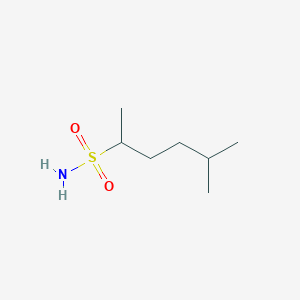
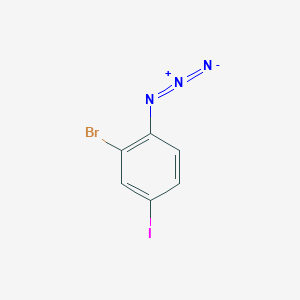
![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
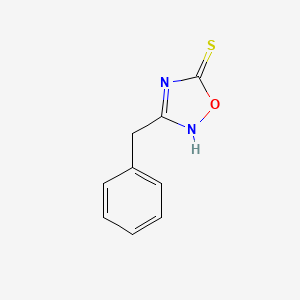
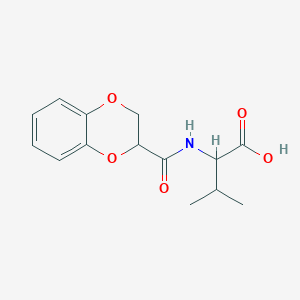
![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)
